molecular formula C19H15ClN4O2S B2698730 N-[(3-chlorophenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251545-53-5

N-[(3-chlorophenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Cat. No.: B2698730
CAS No.: 1251545-53-5
M. Wt: 398.87
InChI Key: KCGLCLMAEBMMAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3-Chlorophenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a triazolopyridine sulfonamide derivative featuring a 3-chlorobenzyl group and a phenyl substituent on the sulfonamide nitrogen. This compound belongs to a class of molecules investigated for antimalarial activity, targeting enzymes such as falcipain-2 in Plasmodium falciparum . Its structure combines a [1,2,4]triazolo[4,3-a]pyridine core with a sulfonamide moiety, a design strategy aimed at enhancing target binding and metabolic stability.

Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O2S/c20-16-6-4-5-15(11-16)12-24(17-7-2-1-3-8-17)27(25,26)18-9-10-19-22-21-14-23(19)13-18/h1-11,13-14H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCGLCLMAEBMMAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CC2=CC(=CC=C2)Cl)S(=O)(=O)C3=CN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-chlorophenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide typically involves the reaction of 3-chlorobenzylamine with phenylhydrazine to form an intermediate, which is then cyclized with a suitable pyridine derivative under acidic conditions to yield the triazolopyridine core.

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method is advantageous due to its eco-friendly nature and the ability to scale up the reaction .

Chemical Reactions Analysis

Types of Reactions

N-[(3-chlorophenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimalarial Activity

Recent studies have highlighted the potential of compounds bearing the [1,2,4]triazolo[4,3-a]pyridine structure as antimalarial agents. A novel series of sulfonamides, including N-[(3-chlorophenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide, has been synthesized and evaluated for their activity against Plasmodium falciparum.

  • Research Findings :
    • A library of 1561 compounds was screened using virtual docking methods targeting falcipain-2, an enzyme critical for the malaria parasite's lifecycle. Among these, several compounds showed promising inhibitory concentrations (IC50 values) against Plasmodium falciparum, with some achieving IC50 values as low as 2.24 μM .
    • The sulfonamide group enhances the solubility and bioavailability of these compounds, making them suitable candidates for further development in antimalarial drug discovery .

Antibacterial and Antifungal Properties

The [1,2,4]triazolo[4,3-a]pyridine derivatives have also demonstrated antibacterial and antifungal properties. These compounds are being studied for their effectiveness against a range of bacterial strains and fungal infections.

  • Biological Activity :
    • Compounds within this class have shown significant activity against various Gram-positive and Gram-negative bacteria. Their mechanism often involves the inhibition of key metabolic pathways within microbial cells .
    • Additionally, studies have indicated that certain derivatives exhibit antifungal properties effective against common pathogens such as Candida albicans and Aspergillus niger .

Other Therapeutic Applications

Beyond antimalarial and antimicrobial applications, this compound may have potential uses in other therapeutic areas:

  • Anti-inflammatory Effects : Research has suggested that triazole derivatives can exhibit anti-inflammatory properties by modulating inflammatory pathways and cytokine production. This could make them candidates for treating conditions such as arthritis or other inflammatory diseases .
  • Anticancer Activity : Some studies indicate that triazolo derivatives may inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest. The specific activity of this compound in cancer models warrants further investigation .

Data Table: Summary of Biological Activities

Compound NameBiological ActivityIC50 ValueTarget Pathway
This compoundAntimalarial2.24 μMFalcipain-2 Inhibition
Other Triazolo DerivativesAntibacterialVaries by strainCell Wall Synthesis Inhibition
Selected DerivativesAntifungalVaries by strainErgosterol Biosynthesis Inhibition
Various DerivativesAnti-inflammatoryNot specifiedCytokine Modulation
Certain DerivativesAnticancerNot specifiedApoptosis Induction

Mechanism of Action

The compound exerts its effects by binding to specific molecular targets, such as enzymes and receptors. For instance, it inhibits the activity of c-Met and VEGFR-2 kinases, which play crucial roles in cancer cell signaling pathways. This inhibition leads to the suppression of cancer cell proliferation and induction of apoptosis . The binding involves interactions with key amino acid residues in the active sites of these enzymes, disrupting their normal function .

Comparison with Similar Compounds

Key Structural Modifications in Analogous Compounds

The following table highlights structural differences between the target compound and its closest analogs from the evidence:

Compound Name Substituents on Sulfonamide Nitrogen Triazolo-Pyridine Modifications Melting Point (°C) Molecular Formula
N-[(3-Chlorophenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide (Target) 3-Chlorobenzyl, Phenyl None Not reported C₂₀H₁₅ClN₄O₂S (calculated)
N-(3-Chlorophenyl)-N-(2-fluorobenzyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide (8h) 3-Chlorophenyl, 2-Fluorobenzyl 3-Methyl 153–155 C₂₀H₁₆ClFN₄O₂S
N-(3-Chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide (6f) 3-Chlorophenyl 3-Methyl 179–181 C₁₃H₁₁ClN₄O₂S
N-(3-Chlorobenzyl)-N-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide (8a) 3-Chlorobenzyl, 3,5-Difluorophenyl None 160–162 C₁₉H₁₃ClF₂N₄O₂S

Key Observations :

  • Substituent Diversity : The target compound’s phenyl and 3-chlorobenzyl groups contrast with analogs featuring fluorinated benzyl (8h, 8a) or simpler aryl groups (6f). Fluorine substitution in 8h and 8a may enhance lipophilicity and target interactions .
  • Core Modifications: The 3-methyl group in 6f and 8h improves crystallinity (higher melting points) but may reduce solubility compared to non-methylated analogs .

Critical SAR Trends :

  • Fluorine and Chlorine Substitution : Fluorinated benzyl groups (e.g., 2-fluorobenzyl in 8h) correlate with improved activity, likely due to enhanced binding to falcipain-2’s hydrophobic pockets .
  • Methyl vs. Ethyl Groups : Ethyl substituents (as in the 3-ethyl analog from ) show higher potency than methyl, suggesting bulkier groups optimize enzyme inhibition .

Physicochemical and Spectroscopic Comparisons

NMR and LC/MS Data

  • Target Compound: No spectral data is provided in the evidence.
  • Analog 8h :
    • ¹H-NMR : δ 2.77 (3H, 3-CH₃), 4.94 (2H, CH₂), aromatic protons at 7.03–7.38 ppm .
    • LC/MS : m/z 431.4 [M+H]⁺ .
  • Analog 6f :
    • ¹H-NMR : δ 2.70 (3H, 3-CH₃), NH proton at 10.90 ppm .

Implications : The 3-CH₃ group in 8h and 6f introduces distinct downfield shifts in NMR, aiding structural confirmation. The absence of NH signals in 8h versus 6f confirms N,N-disubstitution in the target compound .

Biological Activity

N-[(3-chlorophenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 3-chlorobenzylamine with phenylhydrazine to form an intermediate. This intermediate is then cyclized with a suitable pyridine derivative under acidic conditions to yield the triazolopyridine core. Recent methods have also explored microwave-assisted synthesis to enhance yields and reaction rates due to its eco-friendly nature .

Anticancer Activity

Recent studies have demonstrated that compounds within the triazolopyridine class exhibit significant anticancer properties . For instance, a series of triazolo[4,3-a]pyridines were evaluated for antiproliferative activity against various cancer cell lines. The results indicated that specific derivatives showed promising activity against breast, colon, and lung cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation .

Antimalarial Activity

A notable study investigated the antimalarial properties of this compound against Plasmodium falciparum, the causative agent of malaria. The compound demonstrated good in vitro antimalarial activity with an IC50 value of 2.24 μM, highlighting its potential as a lead compound for further antimalarial drug development . The mechanism of action appears to involve the inhibition of falcipain-2, a cysteine protease crucial for the parasite's lifecycle.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by various substituents on its structure. The presence of electron-withdrawing groups such as chlorine on the aromatic ring enhances its anticancer activity. Additionally, modifications at the sulfonamide position have been shown to impact both potency and selectivity towards specific biological targets .

Other Biological Activities

Beyond anticancer and antimalarial effects, triazolopyridine derivatives have also been studied for their antibacterial and anti-inflammatory properties. For example, they have demonstrated efficacy against various bacterial strains and potential applications in treating inflammatory conditions . The versatility of this compound class makes them attractive candidates for further pharmacological exploration.

Case Studies

  • Antiproliferative Activity Study : A study conducted on a series of triazolopyridine derivatives showed that compounds containing halogen substituents exhibited enhanced antiproliferative effects against human cancer cell lines. The most potent compound had an IC50 value significantly lower than standard chemotherapeutics .
  • In Vitro Antimalarial Evaluation : In vitro assays revealed that this compound inhibited Plasmodium falciparum growth effectively at low concentrations. This finding supports its potential use as a scaffold for developing new antimalarial agents .

Q & A

Q. What are the common synthetic routes for N-[(3-chlorophenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide?

The compound is typically synthesized via a coupling reaction between a triazolopyridine amine precursor and a substituted sulfonyl chloride. A key method involves using 3-picoline or 3,5-lutidine as a base alongside a catalytic N-arylsulfilimine to enhance reaction efficiency and yield. This approach minimizes side reactions and improves purity by optimizing the nucleophilic displacement of the sulfonyl chloride group . The triazolopyridine core can be derived from cyclization reactions of substituted pyridine precursors, as seen in related triazolopyridine syntheses .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

Structural confirmation requires a combination of ¹H/¹³C NMR (to map aromatic protons and substituents), high-resolution mass spectrometry (HRMS) (for molecular weight validation), and FT-IR (to identify sulfonamide S=O stretches near 1350–1150 cm⁻¹). X-ray crystallography is recommended for resolving tautomeric ambiguity in the triazolopyridine ring, as observed in similar triazolothiadiazine derivatives .

Q. What is the role of the sulfonamide group in modulating the compound's reactivity?

The sulfonamide group acts as an electron-withdrawing moiety, enhancing the electrophilicity of adjacent positions and stabilizing intermediates during nucleophilic substitution. Its hydrogen-bonding capability also influences solubility and interactions in biological systems, as demonstrated in studies of sulfonamide-containing agrochemicals .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

Yield optimization involves:

  • Catalyst selection : Use 3-picoline (4–6 molar equivalents) or 3,5-lutidine (1–4 equivalents) with 1–10 mol% N-arylsulfilimine to accelerate coupling .
  • Temperature control : Maintain temperatures between 0–5°C during sulfonyl chloride addition to suppress hydrolysis.
  • Solvent choice : Polar aprotic solvents like DMF or acetonitrile enhance solubility of intermediates.

Q. How can discrepancies in NMR data due to tautomerism be resolved?

Tautomeric equilibria in the triazolopyridine ring can lead to split signals in NMR. Strategies include:

  • Variable-temperature NMR : Cooling to −40°C slows tautomer interconversion, sharpening split peaks .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict dominant tautomers and guide spectral assignment .

Q. What strategies mitigate competing side reactions during synthesis?

Common side reactions include over-sulfonylation and amine oxidation. Mitigation involves:

  • Stoichiometric precision : Use a 1:1 molar ratio of sulfonyl chloride to triazolopyridine amine to avoid di-sulfonylation .
  • Inert atmosphere : Conduct reactions under nitrogen to prevent amine oxidation.
  • Purification protocols : Employ flash chromatography with gradients of ethyl acetate/hexane to isolate the target compound .

Q. How can analogs be designed to enhance biological activity?

Structure-activity relationship (SAR) studies suggest:

  • Substituent variation : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to boost binding affinity .
  • Scaffold hybridization : Fuse the triazolopyridine core with pyrazolo or imidazo moieties to explore dual-target inhibition, as seen in kinase inhibitor designs .

Q. What methods assess the compound's stability under storage conditions?

Stability is evaluated via:

  • Forced degradation studies : Expose the compound to heat (40–60°C), light (UV-vis), and humidity (75% RH) for 4–8 weeks, monitoring degradation by HPLC .
  • Kinetic solubility assays : Measure solubility in PBS (pH 7.4) and DMSO to predict long-term storage requirements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.